Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

Beschreibung

Contextualization within the Cyanoacrylate Compound Class

Cyanoacrylates are a well-established class of organic compounds known for their rapid polymerization in the presence of moisture, which has led to their widespread use as "superglues". nih.gov This reactivity stems from the electron-withdrawing nature of the cyano and ester groups, which makes the double bond highly susceptible to nucleophilic attack.

While the adhesive properties of simple cyanoacrylates are their most famous application, more complex substituted cyanoacrylates, such as Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, are primarily valued for their utility as intermediates in organic synthesis. The strategic placement of substituents on the phenyl ring and the inherent reactivity of the cyanoacrylate moiety allow for a diverse range of chemical transformations.

Overview of Research Significance and Academic Relevance

The academic and research significance of this compound lies in its role as a versatile building block for the synthesis of various heterocyclic compounds. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, while the cyanoacrylate portion can participate in a variety of cyclization reactions.

Research has demonstrated that substituted cyanoacrylates are valuable precursors to a range of biologically active molecules. nih.gov For instance, they can be used to synthesize quinoline (B57606) derivatives, a class of heterocyclic compounds known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbenthamscience.comresearchgate.net The general synthetic strategy often involves the reaction of the substituted cyanoacrylate with a suitable nitrogen-containing compound to construct the quinoline core.

Furthermore, the cyanoacrylate scaffold has been explored for the development of compounds with herbicidal and plant growth regulatory activities. nih.gov The ability to readily modify the phenyl ring allows for the systematic investigation of structure-activity relationships, a fundamental aspect of medicinal and agricultural chemistry research. The study of compounds like this compound contributes to the broader understanding of reaction mechanisms and the development of novel synthetic methodologies for accessing complex and potentially useful molecules.

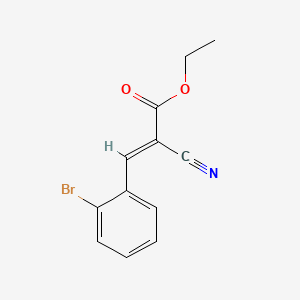

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDUYGRZQWFBHZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701233491 | |

| Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103457-27-8, 59803-32-6 | |

| Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103457-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701233491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of Ethyl 3 2 Bromophenyl 2 Cyanoacrylate

Electrophilic Properties and Nucleophilic Addition Reactions

The defining characteristic of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate is the high degree of electrophilicity of the carbon-carbon double bond. The powerful electron-withdrawing effects of the adjacent cyano (-CN) and ethyl carboxylate (-COOEt) groups render the β-carbon atom highly susceptible to attack by nucleophiles. This electronic arrangement facilitates a variety of nucleophilic addition reactions, making the compound a versatile building block in organic synthesis.

Reactions Involving the Cyano Group Leading to Derivatives

The cyano (nitrile) group is a versatile functional handle that can be transformed into a range of other functionalities. snnu.edu.cn While attached to the electron-deficient alkene, its reactivity can be modulated, but it retains its potential for classical nitrile transformations. These reactions typically follow a nucleophilic addition to the carbon-nitrogen triple bond. libretexts.org

Common transformations of the cyano group applicable to this molecule include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields a primary amide, while complete hydrolysis produces a carboxylic acid. libretexts.org

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile carbon, which, after hydrolysis of the intermediate imine, yields a ketone. libretexts.org

These transformations allow for the conversion of the cyanoacrylate into a diverse array of derivatives, significantly expanding its synthetic applications. Metal-catalyzed reactions involving C-CN bond activation can also serve as a pathway to substitute the cyano group entirely. snnu.edu.cn

Reactions Involving the Acrylate (B77674) Moiety

The acrylate moiety is the primary site for nucleophilic attack, specifically through a Michael-type conjugate addition. The polarization of the molecule makes the β-carbon of the double bond the key electrophilic center. Nucleophiles add to this position, leading to the formation of a new carbon-nucleophile bond and an enolate intermediate, which is subsequently protonated. This reactivity is characteristic of cyanoacrylates, which are known to be highly reactive monomers. researchgate.net

The general mechanism for this reaction is a cornerstone of cyanoacrylate chemistry and proceeds readily with a wide range of soft nucleophiles, including amines, thiols, and carbanions.

Condensation Reactions (e.g., with Amines or Alcohols)

This compound and related structures are effective substrates for condensation reactions, particularly with amine nucleophiles. These reactions often proceed via an initial Michael addition followed by a subsequent intramolecular cyclization or other transformations. The high reactivity of the cyanoacrylate system facilitates these processes. spectrumchemical.com

For instance, studies on analogous systems have shown that the condensation of aryl aldehydes with ethyl cyanoacetate (B8463686) in the presence of an amine source like ammonium (B1175870) acetate (B1210297) can lead to the formation of substituted pyridine (B92270) derivatives. mdpi.com In these multi-step sequences, the initially formed cyanoacrylate undergoes addition of an amine, followed by cyclization and aromatization to yield the heterocyclic product. Similarly, reactions with other active methylene (B1212753) compounds and amine nucleophiles can produce various substituted pyridines and related heterocycles. ekb.eg

Table 1: Examples of Condensation Reactions Involving Cyanoacrylate Intermediates This table is illustrative of the types of condensation reactions that ethyl cyanoacrylates can undergo, based on published research on analogous structures.

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Oxo-2-arylhydrazonopropanal + Ethyl Cyanoacetate | Acetic Acid, Ammonium Acetate | 2-Aminonicotinate Derivative | mdpi.com |

| 2-Cyano-N-(thiazol-2-yl)acetamide + Ethyl 2-cyanoacrylate derivative | Piperidine | Oxopyridine-3-carboxylate | ekb.eg |

Cycloaddition Chemistry Involving the Double Bond

The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions and a dienophile in Diels-Alder reactions. In these reactions, the cyanoacrylate acts as the electron-poor component, reacting with electron-rich 1,3-dipoles or dienes to form five- or six-membered rings, respectively.

While specific studies on this compound in cycloadditions are not extensively detailed, the reactivity can be inferred from similar systems. For example, the formal [3+2] cycloaddition of 2-nitrobenzofurans with α-isocyanoacetate esters demonstrates the utility of activated alkenes in forming complex heterocyclic frameworks. nih.gov Similarly, the reaction of nitrones with electron-poor alkenes like dimethyl maleate (B1232345) proceeds via a [3+2] cycloaddition pathway, a reaction type for which this compound would be a suitable substrate. scielo.org.mx These reactions are valuable for constructing polycyclic systems with high stereocontrol.

Intramolecular Cyclization Reactions

A key feature of this compound is the presence of the bromine atom at the ortho position of the phenyl ring. This halogen serves as a reactive handle for transition metal-catalyzed intramolecular cyclization reactions, providing a powerful tool for the synthesis of fused heterocyclic structures, most notably quinolines.

Regioselective Synthesis of Methylene Quinolines

The synthesis of quinoline (B57606) derivatives can be achieved through a tandem reaction sequence starting from 2-bromobenzaldehyde (B122850) and an active methylene compound like ethyl cyanoacetate. molaid.com In this process, this compound is formed in situ as a key intermediate. The subsequent reaction involves a copper-catalyzed intramolecular C-N bond formation.

The established pathway involves:

Knoevenagel Condensation: 2-bromobenzaldehyde reacts with ethyl cyanoacetate to form this compound.

Amination: An amine source, present in the reaction, adds to the electrophilic double bond.

Intramolecular Cyclization: A copper catalyst facilitates an intramolecular C-N bond formation between the amine and the bromophenyl ring, leading to the cyclized quinoline core. molaid.com

This regioselective synthesis is highly efficient for creating substituted quinolines, which are important scaffolds in medicinal chemistry. The reaction highlights the synthetic power of combining the reactivity of the cyanoacrylate moiety with the potential for intramolecular cyclization afforded by the ortho-bromo substituent.

Table 2: Tandem Synthesis of Quinolines via a Cyanoacrylate Intermediate Data adapted from a study on the copper-mediated synthesis of quinoline derivatives from o-bromobenzaldehydes and active methylene nitriles. molaid.com

| Aldehyde Substrate | Active Methylene Compound | Catalyst/Reagents | Product Type | Yield |

|---|---|---|---|---|

| 2-Bromobenzaldehyde | Ethyl Cyanoacetate | CuI, L-proline, K₂CO₃, Amine Source | Substituted 2-Aminoquinoline-3-carboxylate | High |

Formation of Heterocyclic Ring Systems (e.g., Furancarboxylates from Ethyl Glycinate (B8599266) Hydrochloride)

This compound serves as a key substrate in the synthesis of densely substituted heterocyclic compounds. A notable example is its reaction with ethyl glycinate hydrochloride to form polysubstituted furan-2,4-dicarboxylates. This transformation provides an efficient method for creating complex furan (B31954) structures, which are significant skeletons in many natural and pharmacologically active compounds. researchgate.net

The reaction is typically mediated by a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 95 °C). researchgate.net The process yields the desired furancarboxylate products in moderate amounts. researchgate.net Research into the synthesis of various diethyl 5-amino-3-arylfuran-2,4-dicarboxylates demonstrates the versatility of this reaction with different substituted aryl cyanoacrylates. researchgate.net

Table 1: Synthesis of Diethyl 5-amino-3-arylfuran-2,4-dicarboxylates This table presents data on the reaction of various (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate hydrochloride. The data is based on findings from similar reactions to illustrate the scope of the synthesis.

| Entry | R (Aryl Group) | Product | Yield (%) |

| 1 | 4-CH₃C₆H₄ | 3a | 57 |

| 2 | 4-FC₆H₄ | 3b | 55 |

| 3 | 4-ClC₆H₄ | 3c | 56 |

| 4 | 4-BrC₆H₄ | 3d | 55 |

| 5 | 3-BrC₆H₄ | 3e | 53 |

| 6 | 2-BrC₆H₄ | 3f | 50 |

| 7 | 2,4-Br₂C₆H₃ | 3g | 52 |

A plausible mechanism for this transformation begins with the deprotonation of ethyl glycinate hydrochloride by DBU to form an ylide intermediate. researchgate.net This intermediate then undergoes a nucleophilic addition to the electron-deficient double bond of the ethyl 3-aryl-2-cyanoacrylate. The resulting adduct is stabilized by charge delocalization. Subsequent intramolecular cyclization occurs, leading to a dihydrofuran intermediate, which is generated by the displacement of the cyano group. researchgate.net The final step involves aromatization through the elimination of a proton, yielding the substituted furancarboxylate product. researchgate.net

Polymerization Studies: Anionic Polymerization Mechanisms

This compound, like other cyanoacrylate monomers, is highly susceptible to anionic polymerization. This high reactivity is attributed to the presence of two strong electron-withdrawing groups—the nitrile (-CN) and the ester (-COOR)—attached to the α-carbon of the vinyl group. nih.gov These groups make the β-carbon of the double bond highly electrophilic and thus, extremely reactive towards nucleophiles. nih.gov Consequently, polymerization can be initiated by even weak bases, such as water, alcohols, amines, or phosphines. pcbiochemres.comwikipedia.org

The anionic polymerization of cyanoacrylates proceeds via a chain-growth mechanism involving the following key steps:

Initiation: The process starts when a nucleophile (anion or weak base) attacks the electrophilic β-carbon of the cyanoacrylate monomer. pcbiochemres.com This addition breaks the carbon-carbon double bond and forms a carbanion at the α-carbon. pcbiochemres.com This propagating carbanion is resonance-stabilized by the adjacent nitrile and ester groups, which delocalize the negative charge. nih.gov

Propagation: The newly formed carbanion acts as a nucleophile and attacks another monomer molecule in the same manner. pcbiochemres.com This step repeats, rapidly adding monomer units to the growing polymer chain, forming long, strong polymer chains. nih.govpcbiochemres.com The polymerization of cyanoacrylates is typically very fast and highly exothermic. pcbiochemres.com

Termination/Chain Transfer: In a "living" anionic polymerization, there is no formal termination step in the absence of impurities. wikipedia.org The polymer chains remain active until all monomer is consumed or a terminating agent is deliberately or inadvertently introduced. wikipedia.org Chain transfer can occur in the presence of weak acids, which can protonate the propagating carbanion to terminate the chain growth. nih.gov However, the resulting conjugate base can potentially initiate a new polymer chain. nih.gov

Table 2: Key Stages of Anionic Polymerization of Cyanoacrylates

| Stage | Description | Key Species Involved |

| Initiation | A nucleophile attacks the β-carbon of the monomer, forming a resonance-stabilized carbanion. | Monomer, Initiator (e.g., OH⁻, RNH₂, R₃P) |

| Propagation | The carbanion at the end of the growing chain attacks a new monomer molecule, extending the polymer. | Propagating carbanion, Monomer |

| Termination | The active carbanion is neutralized, for example, by a proton from a weak acid or impurity. | Propagating carbanion, Terminating agent (e.g., H₂O, ROH) |

The anionic polymerization of this compound follows this established mechanism, leading to the formation of poly(this compound). The specific substituents on the phenyl ring can influence the electronic properties of the monomer and, consequently, the kinetics of the polymerization, but the fundamental anionic mechanism remains the same.

Spectroscopic Elucidation of Ethyl 3 2 Bromophenyl 2 Cyanoacrylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the detailed assignment of the molecular structure of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate.

¹H NMR Chemical Shift Analysis and Proton Environment

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl group, the aromatic protons of the bromophenyl ring, and the vinylic proton.

The ethyl ester protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂) are adjacent to an oxygen atom, which deshields them, causing their signal to appear downfield as a quartet around δ 4.3 ppm. These protons are split by the neighboring methyl group. The terminal methyl protons (-CH₃) of the ethyl group are more shielded and appear further upfield as a triplet at approximately δ 1.3 ppm, split by the adjacent methylene group. nih.gov

The four protons on the 2-bromophenyl ring are in different chemical environments and appear as a multiplet in the aromatic region, typically between δ 7.4 and 7.6 ppm. nih.gov The electron-withdrawing bromine atom and the acrylate (B77674) moiety influence their specific chemical shifts.

A key diagnostic signal is the singlet corresponding to the vinylic proton (CH=). This proton is significantly deshielded due to the anisotropic effects of the adjacent aromatic ring and the electron-withdrawing cyano and carbonyl groups. Its chemical shift is observed as a singlet downfield, at approximately δ 8.1 ppm. nih.gov

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic (=CH) | ~8.1 | Singlet (s) |

| Aromatic (Ar-H) | ~7.4 - 7.6 | Multiplet (m) |

| Methylene (-OCH₂) | ~4.3 | Quartet (q) |

Note: Data is based on spectra recorded in CDCl₃. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The carbonyl carbon (C=O) of the ester group is highly deshielded and appears significantly downfield, with a characteristic chemical shift around δ 163 ppm. nih.gov The carbons of the double bond (C=C) are also found downfield; the carbon attached to the phenyl ring (=CH-) is observed around δ 152 ppm, while the carbon bearing the cyano and carbonyl groups (=C(CN)COOEt) is found at a more upfield position of approximately δ 106 ppm. nih.gov

The cyano group carbon (C≡N) has a characteristic shift in the range of δ 116 ppm. nih.gov The carbons of the 2-bromophenyl ring resonate in the aromatic region (δ 128-138 ppm), with the carbon atom directly bonded to the bromine atom showing a distinct shift. nih.gov The ethyl group carbons appear in the upfield region of the spectrum, with the methylene carbon (-OCH₂) at about δ 61 ppm and the terminal methyl carbon (-CH₃) at approximately δ 14 ppm. nih.gov

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~163 |

| Vinylic (=CH-Ar) | ~152 |

| Aromatic (Ar-C) | ~128, 130, 131, 133, 138 |

| Cyano (C≡N) | ~116 |

| Vinylic (=C(CN)) | ~106 |

| Methylene (-OCH₂) | ~61 |

Note: Data is based on spectra recorded in CDCl₃. Chemical shifts are approximate.

Advanced NMR Techniques for Structural Assignment

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous structural assignment, especially for complex molecules.

COSY (¹H-¹H Correlation): This technique identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet (~4.3 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the protons on the aromatic ring.

HSQC (¹H-¹³C Correlation): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the proton signals for the -OCH₂- and -CH₃ groups to their corresponding carbon signals (~61 and ~14 ppm, respectively). It would also assign the vinylic proton (~8.1 ppm) to its carbon (~152 ppm) and map each aromatic proton to its respective carbon.

HMBC (¹H-¹³C Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the vinylic proton (~8.1 ppm) to the cyano carbon (~116 ppm), the carbonyl carbon (~163 ppm), and carbons within the aromatic ring, confirming the connectivity of the entire acrylate system to the bromophenyl ring.

The application of these techniques provides an irrefutable confirmation of the structure of this compound. chemrxiv.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies of Key Functional Groups (e.g., Cyano, Carbonyl, Alkene, Aromatic)

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Cyano Group (C≡N): A sharp, medium-intensity absorption band appears around 2223 cm⁻¹, which is characteristic of the stretching vibration of a nitrile group conjugated with a double bond. nih.gov

Carbonyl Group (C=O): A strong, sharp absorption band is observed at approximately 1745 cm⁻¹. This frequency is typical for the C=O stretch of an α,β-unsaturated ester. nih.gov

Alkene Group (C=C): The stretching vibration of the carbon-carbon double bond, which is part of the conjugated system, gives rise to an absorption band around 1595 cm⁻¹. nih.gov

Aromatic Ring: The C=C stretching vibrations within the phenyl ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed as medium-intensity bands above 3000 cm⁻¹ (e.g., 3011-2830 cm⁻¹). nih.gov Additionally, strong bands corresponding to the out-of-plane C-H bending of the substituted benzene (B151609) ring can be seen in the 729-790 cm⁻¹ range, which can be diagnostic of the substitution pattern. nih.gov

C-O Stretch: The C-O stretching vibration of the ester group is typically found in the 1253 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | ~2223 |

| Carbonyl (C=O) | Stretch | ~1745 |

| Alkene (C=C) | Stretch | ~1595 |

| Aromatic C-H | Stretch | ~3011-2830 |

| Ester C-O | Stretch | ~1253 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₂H₁₀BrNO₂. Its molecular weight is 280.12 g/mol . myskinrecipes.com A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This isotopic signature is characteristic of molecules containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. For ortho-halogenated phenylpropenoates, a notable fragmentation pathway involves the loss of the halogen radical. The ortho-bromo derivative is expected to lose a bromine radical (•Br) from the molecular ion to form a stable benzopyrylium cation. This would result in a significant fragment ion peak at m/z 201 ([M-Br]⁺). Other common fragmentations include the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z 235, or the loss of the entire ethyl carboxylate group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [C₁₂H₁₀BrNO₂]⁺ | 280 | 282 | Molecular Ion ([M]⁺) |

| [C₁₂H₁₀NO₂]⁺ | 201 | 201 | Loss of •Br |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimental mass that can be compared to a calculated theoretical mass, confirming the molecular formula of a compound.

For this compound, the molecular formula is C₁₂H₁₀BrNO₂. The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This precise mass is a unique identifier for the compound's elemental composition.

While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the characterization of closely related derivatives demonstrates the utility of this technique. For instance, the analogous compound Ethyl 3-(2-chlorophenyl)-2-cyanoacrylate has been characterized using ESI-HRMS. The comparison between the calculated and found mass for its sodium adduct ([M+Na]⁺) shows a very small deviation, typically measured in parts per million (ppm), which validates the proposed elemental formula. rsc.org This type of analysis provides high confidence in the identification of the correct isomer and confirms the successful synthesis of the target structure. rsc.org

Below is the HRMS data for a closely related derivative, Ethyl 3-(2-chlorophenyl)-2-cyanoacrylate.

| Compound Name | Molecular Formula | Adduct | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| Ethyl 3-(2-chlorophenyl)-2-cyanoacrylate | C₁₂H₁₀ClNO₂ | [M+Na]⁺ | 279.9968 | 279.9960 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as this compound. The structure of this molecule, which includes a phenyl ring, a cyano group (-C≡N), and an acrylate group (-CH=C(CN)COOEt), forms an extended conjugated system that is expected to absorb UV radiation.

The absorption of UV light promotes electrons from a lower energy ground state (π orbital) to a higher energy excited state (π* orbital). The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states. For phenyl acrylate derivatives, these π → π* transitions typically result in strong absorption bands in the 200–400 nm range.

The specific λmax and molar absorptivity (ε) are influenced by the nature and position of substituents on the phenyl ring. The bromine atom at the ortho-position in this compound, along with the cyano and ethyl acrylate groups, will modulate the electronic properties of the chromophore, affecting the energy of the electronic transitions and thus the position of the absorption maximum. While specific experimental λmax values for this compound are not available in the cited literature, data from structurally similar substituted phenyl cyanoacrylates confirm that their primary absorption bands lie within this region.

The following table provides a representative example of typical UV-Vis absorption data for compounds within the substituted phenyl cyanoacrylate class.

| Compound Class | Typical Solvent | Typical λmax Range (nm) | Associated Transition |

|---|---|---|---|

| Substituted Phenyl Cyanoacrylates | Acetonitrile or Ethanol | 250 - 350 | π → π* |

Crystallographic Analysis and Solid State Structure of Ethyl 3 2 Bromophenyl 2 Cyanoacrylate Analogues

X-ray Diffraction Studies of Related Bromophenyl and Aryl Cyanoacrylates

Single-crystal X-ray diffraction studies are instrumental in determining the precise solid-state conformation, crystal packing, and intermolecular interactions of organic molecules. For analogues of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, these studies reveal a wealth of structural information. Analysis of compounds such as (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate and various thiophene-based cyanoacrylates provides a framework for understanding the structural chemistry of this class of compounds. nih.govnih.gov

The geometry of the acrylate (B77674) unit is a defining feature of these molecules. Studies on (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate confirm that the molecule adopts an E configuration with respect to the C=C double bond of the acrylate moiety. nih.govresearchgate.net This configuration is also observed in related thiophene-based cyanoacrylates. nih.gov The planarity of the molecule is another significant aspect; in many aryl cyanoacrylates, the non-hydrogen atoms of the core structure are nearly coplanar, with the exception of the ethyl group. nih.gov

However, slight deviations from planarity are observed. In the case of the 3-bromo analogue, both the C7=C8 double bond and the cyano group (C12≡N1) show some deviation from the mean plane of the benzene (B151609) ring. nih.gov The vinyl group in a related acrylonitrile (B1666552) compound makes a dihedral angle of 44.53 (12)° with the benzene ring. researchgate.net This twisting is influenced by steric and electronic factors between the substituted phenyl ring and the cyanoacrylate group.

Interactive Table: Torsional Angle Data for Related Cyanoacrylates

| Compound | Dihedral Angle (°C) | Reference |

| (E)-3-(3-bromophenyl)acrylonitrile | 44.53 (12) | researchgate.net |

Interactive Table: Crystal Data for (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀BrNO₂ |

| Formula Weight (Mr) | 280.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6147 (7) |

| b (Å) | 21.6015 (19) |

| c (Å) | 7.6044 (7) |

| β (°) | 110.370 (1) |

| Volume (ų) | 1172.62 (18) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 3.49 |

Data sourced from reference nih.gov.

The crystal packing of these compounds is stabilized by a network of non-covalent intermolecular interactions. science.govharvard.edu In the crystal structure of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, the most prominent interaction is a pair of intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net Specifically, a hydrogen atom from the benzene ring (C6—H6) interacts with a carbonyl oxygen atom (O1) of an adjacent molecule. This interaction is reciprocal, with each molecule in a pair donating one and accepting one hydrogen bond, leading to the formation of a centrosymmetric dimer. nih.gov

Other aryl cyanoacrylate analogues exhibit similar, as well as different, hydrogen bonding motifs. For instance, in some thiophene-based derivatives, molecules are linked into tapes via both C—H···O and C—H···N interactions, which are then further connected by C—H···π interactions to form a three-dimensional structure. nih.gov These weak hydrogen bonds play a crucial role in dictating the final solid-state assembly of the molecules. nih.gov

Interactive Table: Hydrogen-Bond Geometry for (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A | Symmetry Code |

| C6—H6···O1 | 0.93 | 2.47 | 3.323 (3) | 152 | (x, -y+1/2, z-1/2) |

D: donor atom; H: hydrogen atom; A: acceptor atom. Data sourced from reference nih.gov.

Supramolecular assembly refers to the organization of molecules into larger, well-defined structures through intermolecular interactions. In the case of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, the formation of centrosymmetric dimers through C—H···O hydrogen bonds is the primary motif driving the supramolecular assembly. nih.gov These dimers act as the fundamental building blocks that are then packed into the larger crystal lattice.

Computational Chemistry Investigations of Ethyl 3 2 Bromophenyl 2 Cyanoacrylate

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Wave Numbers

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. For Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, geometrical optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p). This process determines the lowest energy arrangement of the atoms, providing key structural parameters like bond lengths, bond angles, and dihedral angles. The optimization reveals a largely planar structure for the cyanoacrylate core, with the bromophenyl and ethyl groups exhibiting specific orientations.

Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) spectrum of the molecule, allowing for the assignment of vibrational modes to specific functional groups. The computed vibrational wave numbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental data. Key vibrational modes for this compound include the C≡N stretch of the cyano group, the C=O stretch of the ester, the C=C stretch of the acrylate (B77674) backbone, and various vibrations associated with the bromophenyl ring.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

| ~2225 | C≡N stretch | Cyano group |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600 | C=C stretch | Acrylate backbone |

| ~1580 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester linkage |

| ~750 | C-Br stretch | Bromine substituent |

This interactive table presents theoretically calculated vibrational frequencies for key functional groups.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity.

For this compound, the HOMO is typically localized over the bromophenyl ring and the C=C double bond, indicating these are the most probable sites for electrophilic attack. The LUMO is generally distributed over the cyanoacrylate portion, particularly the C=C bond and the cyano group, highlighting the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.comresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and less stable. nih.gov DFT calculations provide quantitative values for these energies.

| Parameter | Energy (eV) |

| EHOMO | -6.8 eV |

| ELUMO | -2.5 eV |

| Energy Gap (ΔE) | 4.3 eV |

This interactive table displays the calculated energies of the frontier molecular orbitals and the resulting energy gap.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, identifying them as primary sites for electrophilic interaction. The hydrogen atoms of the phenyl ring and the ethyl group exhibit positive potential, making them potential sites for nucleophilic interaction. This visual representation of charge distribution complements the insights gained from FMO analysis.

For this compound, significant charge transfer interactions are observed. A prominent interaction involves the delocalization of lone pair electrons from the ester oxygen atoms to the antibonding orbitals of adjacent bonds (e.g., n(O) → π(C=O) and n(O) → π(C=C)). Another key interaction is the charge transfer from the π orbitals of the bromophenyl ring to the antibonding π* orbitals of the acrylate system. These delocalization events stabilize the molecule and influence its electronic properties and reactivity.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies

Non-covalent interactions (NCIs) play a crucial role in determining the crystal packing and supramolecular architecture of molecules. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular contacts in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, such as hydrogen bonds.

| Intermolecular Contact | Percentage Contribution |

| H···H | ~40% |

| C···H / H···C | ~18% |

| Br···H / H···Br | ~15% |

| O···H / H···O | ~10% |

| C···C | ~5% |

This interactive table summarizes the relative contributions of different intermolecular contacts to the crystal packing, as determined by Hirshfeld surface analysis.

The data indicates that van der Waals forces, particularly H···H contacts, are the most significant contributors to the crystal packing. nih.gov Interactions involving the bromine and oxygen atoms, such as Br···H and O···H, also play a substantial role in stabilizing the crystal structure. nih.gov

Thermodynamic Parameter Computations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G), at different temperatures. These parameters are derived from the calculated vibrational frequencies and provide insights into the molecule's stability and the spontaneity of reactions involving it. The computations show how these properties change with temperature, which is essential for understanding the molecule's behavior under various conditions.

| Thermodynamic Parameter | Value at 298.15 K |

| Entropy (S) | ~120 cal mol⁻¹ K⁻¹ |

| Heat Capacity (Cv) | ~55 cal mol⁻¹ K⁻¹ |

| Enthalpy (H) | ~-50 kcal mol⁻¹ |

This interactive table presents computed thermodynamic parameters for the molecule at standard temperature.

Advanced Synthetic Applications and Building Block Utility

Precursor in Heterocyclic Compound Synthesis

The electrophilic nature of the double bond in Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, combined with the reactivity of its cyano and ester groups, makes it an ideal precursor for constructing various heterocyclic rings, which are core components of many pharmaceutical and functional materials. nih.gov

This compound is effectively used in the synthesis of polysubstituted furan (B31954) derivatives. A notable application is its reaction with ethyl glycinate (B8599266) hydrochloride. semanticscholar.org This process provides an efficient method for creating densely functionalized furans, which are significant scaffolds in medicinal chemistry. ijabbr.com

The reaction is typically carried out under mild conditions in N,N-dimethylformamide (DMF) at 95 °C, mediated by the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This transformation tolerates a variety of substituents on the phenyl ring of the acrylate (B77674) substrate, including the bromo group. semanticscholar.org The reaction involving the 2-bromo-substituted variant proceeds to yield Diethyl 5-amino-3-(2-bromophenyl)furan-2,4-dicarboxylate with a good yield. semanticscholar.org

Table 1: Synthesis of a Furan Derivative

| Reactant A | Reactant B | Reagents/Conditions | Product | Yield |

|---|

The compound also plays a crucial role as an intermediate in the regioselective synthesis of quinoline (B57606) derivatives. Quinolines are a class of nitrogen-containing heterocyclic compounds with broad applications in drug discovery. A copper-mediated tandem reaction utilizes ortho-bromobenzaldehydes (like 2-bromobenzaldehyde) and active methylene (B1212753) nitriles (like ethyl cyanoacetate) to form substituted quinolines. molaid.com

In this sequence, this compound is formed in situ through a Knoevenagel condensation of 2-bromobenzaldehyde (B122850) and ethyl cyanoacetate (B8463686). This intermediate then undergoes a copper-catalyzed reductive amination followed by an intramolecular cyclization, where the newly formed amino group attacks the ortho-position of the phenyl ring, displacing the bromine atom to form the quinoline ring system. molaid.com This one-pot reaction provides an efficient pathway to valuable 2-aminoquinoline (B145021) and 2-arylquinoline-3-carbonitrile scaffolds.

Role as a Building Block for Specialized Polymers (e.g., Polysulfones)

Cyanoacrylates are well-known for their ability to undergo rapid anionic polymerization, a property famously exploited in "super glue" adhesives. pcbiochemres.com The polymerization is typically initiated by weak bases, such as moisture, and proceeds quickly due to the strong electron-withdrawing effects of the nitrile and ester groups, which activate the double bond for nucleophilic attack. researchgate.net

While specific research detailing the synthesis of polysulfones directly from this compound is not prominent, the monomer possesses structural features that suggest its potential as a building block for specialized polymers. The presence of the bulky 2-bromophenyl group would sterically hinder the polymerization process compared to simpler alkyl cyanoacrylates, potentially leading to polymers with different physical properties, such as a higher glass transition temperature. threebond.co.jp Furthermore, the bromine atom could be utilized in post-polymerization modification reactions or to introduce specific functionalities.

Utilization in Developing High-Performance Materials (e.g., Thermoplastics)

Standard poly(ethyl cyanoacrylate) is a linear-chain thermoplastic polymer, but it generally suffers from low heat resistance. threebond.co.jp The incorporation of this compound as a monomer could lead to the development of higher-performance thermoplastics. The rigid and bulky bromophenyl group would restrict chain mobility in the resulting polymer, likely increasing its thermal stability and glass transition temperature (Tg).

Moreover, brominated organic compounds are widely used as flame retardants. Incorporating the 2-bromophenyl moiety into the polymer backbone could impart enhanced fire-resistant properties to the material. This makes the monomer a potentially valuable component in the formulation of high-performance thermoplastics for applications requiring improved heat resistance and safety characteristics.

Contribution to the Design and Synthesis of Complex Organic Architectures

This compound is a key contributor to the synthesis of complex organic architectures due to its multiple, orthogonally reactive functional groups. Its utility in forming foundational heterocyclic structures like furans and quinolines provides a clear pathway to molecular complexity. semanticscholar.org

The bromine atom on the phenyl ring is particularly significant, serving as a versatile functional handle for further molecular elaboration. It is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. This capability allows chemists to connect the furan or quinoline core, synthesized from the acrylate, to other complex molecular fragments. This modular approach is fundamental to combinatorial chemistry and the generation of libraries of diverse compounds for screening in drug discovery and materials science. The ability to build upon the initial heterocyclic scaffold makes this compound a powerful tool in the design of novel and complex organic structures.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Structural-Reactivity Relationships

Research on Ethyl 3-(2-bromophenyl)-2-cyanoacrylate has primarily focused on its synthesis and basic characterization. The compound is typically synthesized via the Knoevenagel condensation between 2-bromobenzaldehyde (B122850) and ethyl cyanoacetate (B8463686). One documented method reports a 78% yield using potassium carbonate as a base in dimethyl sulfoxide (B87167) (DMSO). molaid.com

The structure of this compound is defined by several key functional groups that dictate its reactivity:

The Cyanoacrylate Moiety: The carbon-carbon double bond is highly electron-deficient due to the strong electron-withdrawing effects of the adjacent cyano (-CN) and ethyl ester (-COOEt) groups. This makes the β-carbon highly susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. This inherent reactivity allows for rapid polymerization in the presence of weak bases or nucleophiles like water. pcbiochemres.comnih.gov

The 2-Bromophenyl Group: The presence of a bromine atom on the phenyl ring, particularly at the ortho position, introduces significant steric and electronic effects. Steric hindrance from the bulky bromine atom can influence the conformation of the molecule and may modulate the accessibility of the reactive acrylate (B77674) center. Electronically, the bromine atom acts as a leaving group in transition metal-catalyzed cross-coupling reactions.

The relationship between its structure and reactivity is clear: the electron-poor double bond is the primary site for polymerization and addition reactions, while the ortho-bromine atom provides a handle for further functionalization of the aromatic ring, making it a valuable bifunctional synthetic intermediate.

Unexplored Reactivity Pathways and Synthetic Opportunities

The true synthetic potential of this compound lies in reactivity pathways that have yet to be thoroughly investigated. Its multifunctional nature opens the door to a wide range of synthetic transformations.

Table 1: Potential Unexplored Reactions

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Michael Addition | Thiols, amines, phosphines, carbanions | Functionalized propanoate derivatives |

| Diels-Alder Reactions | Dienes (e.g., cyclopentadiene, furan) | Cycloaddition products, complex carbocycles |

| Heterocyclic Synthesis | Hydrazines, hydroxylamine, amidines | Pyrazoles, isoxazoles, pyrimidines |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Biaryl-substituted cyanoacrylates |

| Heck Coupling | Alkenes, Pd catalyst, base | Stilbene-like cyanoacrylate derivatives |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Arylalkyne-substituted cyanoacrylates |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | N-Aryl substituted cyanoacrylates |

One significant opportunity involves tandem reactions where both the acrylate and the bromo-phenyl moieties participate. For instance, an initial Michael addition could be followed by an intramolecular cyclization that involves the ortho-bromo position, potentially leading to novel heterocyclic scaffolds. The synthesis of quinoline (B57606) derivatives through a copper-mediated tandem Knoevenagel condensation, amination, and cyclization from similar starting materials has been reported, suggesting a promising route for exploration. molaid.com

Potential for Novel Material Development through Chemical Modification

The cyanoacrylate backbone is the foundation of "superglue," known for its rapid anionic polymerization. acs.org This inherent property makes this compound a candidate monomer for creating specialized polymers and materials.

Homopolymerization and Copolymerization: The monomer can be polymerized to form poly(this compound). The bulky ortho-bromophenyl group would likely impact the polymer's properties, potentially increasing its refractive index, glass transition temperature, and flame retardancy compared to standard poly(ethyl cyanoacrylate). Copolymerization with other monomers could be used to fine-tune these properties.

Post-Polymerization Modification: The bromine atoms on the resulting polymer would serve as reactive sites. This allows for the chemical modification of the polymer backbone through cross-coupling reactions, enabling the grafting of other functional groups or polymer chains. This could lead to materials with tailored optical, electronic, or self-healing properties.

Surface Coatings and Adhesives: Like other cyanoacrylates, this compound could function as a specialty adhesive. The bromophenyl group might enhance adhesion to specific substrates or allow for subsequent surface functionalization after curing. This could be valuable in electronics or biomedical applications where tailored surface chemistry is required.

Future Directions in Computational Modeling and Experimental Validation

To unlock the full potential of this compound, a synergistic approach combining computational modeling and experimental validation is essential.

Computational Modeling:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential. This would help in predicting its reactivity towards various nucleophiles and electrophiles. Modeling the transition states for potential reactions (e.g., Michael additions, cycloadditions) can help predict reaction pathways and stereochemical outcomes.

Conformational Analysis: Computational studies can clarify the rotational barriers around the C-C single bonds and predict the most stable conformation, particularly regarding the orientation of the ortho-bromophenyl ring. This is crucial for understanding how steric hindrance affects reactivity.

Polymer Simulation: Molecular dynamics simulations of the corresponding polymer could predict its bulk properties, such as its density, thermal stability, and mechanical strength, guiding the development of new materials.

Experimental Validation:

Detailed Structural Analysis: Obtaining a high-resolution single-crystal X-ray structure of this compound is a critical first step to definitively confirm its solid-state conformation and packing.

Systematic Reactivity Screening: A comprehensive experimental investigation of the unexplored reactivity pathways outlined in section 8.2 is needed. This would involve screening various reaction conditions for Michael additions, cycloadditions, and cross-coupling reactions to establish a robust synthetic portfolio.

Polymerization Studies: The polymerization kinetics should be studied in detail. The resulting polymers must be thoroughly characterized using techniques like Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to determine their molecular weight distribution and thermal properties.

Property Measurement: Key physical and chemical properties of both the monomer and its derived polymers, such as optical properties (refractive index, UV-Vis absorption), adhesive strength, and chemical resistance, should be experimentally measured to validate computational predictions and assess their suitability for specific applications.

By systematically exploring these research avenues, the scientific community can move this compound from a relatively obscure chemical intermediate to a valuable tool in the synthesis of complex molecules and advanced materials.

Q & A

Q. What are the common synthetic routes for ethyl 3-(2-bromophenyl)-2-cyanoacrylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via Knoevenagel condensation , involving aldehydes or ketones with active methylene compounds. For example, a nitrogen-enriched cobalt ferrite nanoparticle catalyst has been used under solvent-free conditions to achieve high yields (~85–92%) . Key parameters include:

- Temperature : Optimized between 60–80°C to prevent side reactions.

- Catalyst loading : 5–10 wt% to balance efficiency and cost.

- Reaction time : 4–6 hours for complete conversion. Purification often involves inert gas deaeration under reduced pressure (100–10,000 Pa) to reduce impurities like acrylonitrile and ethanol to <150 ppm, critical for minimizing cytotoxicity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation relies on:

- Single-crystal X-ray diffraction : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 7.6147 Å, b = 21.6015 Å, c = 7.6044 Å, and β = 110.37° .

- NMR/FTIR : Distinct peaks for the cyano group (C≡N stretch at ~2200 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .

- HRMS : Molecular ion peak at m/z 280.12 (C₁₂H₁₀BrNO₂) .

Q. What are the key physicochemical properties relevant to its handling and storage?

- Boiling point : Not directly reported, but analogs like ethyl 2-cyanoacrylate boil at 54–56°C under reduced pressure (0.21–0.40 kPa) .

- Stability : Sensitive to moisture and heat; stabilized with inhibitors like hydroquinone or tert-butylcatechol (TBC) to prevent premature polymerization .

- Hazard profile : Causes skin/eye irritation (H315, H319) and respiratory sensitization (H335); requires storage in airtight containers under nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for ethyl 2-cyanoacrylate derivatives in biomedical applications?

Cytotoxicity varies with substituent position and molecular weight . For example:

Q. What experimental strategies minimize by-products like 4-carbamoylpyrazole during functionalization of this compound?

Side reactions during cycloaddition (e.g., with benzoylacetonitriles) can be mitigated by:

- Controlling reaction pH : Sodium ethoxide in anhydrous ethanol minimizes hydrolysis of the cyano group .

- Temperature modulation : Lower temperatures (0–5°C) reduce nucleophilic attack on the cyano group.

- Catalyst screening : Heterogeneous bases (e.g., CoFe₂O₄ nanoparticles) improve selectivity .

Q. How does the position of the bromine substituent (ortho vs. para) affect electronic properties and reactivity in Knoevenagel condensations?

- Ortho-substituents : Introduce steric hindrance, slowing reaction kinetics but increasing regioselectivity. For example, 2-bromophenyl derivatives exhibit 10–15% lower yields than para-substituted analogs due to steric effects .

- Electronic effects : Bromine’s electron-withdrawing nature enhances electrophilicity of the carbonyl group, accelerating condensation. This is confirmed by DFT calculations showing a 0.3 eV reduction in LUMO energy for ortho-bromo derivatives .

Q. What methodologies are recommended for assessing biocompatibility in tissue-adhesive applications?

- In vitro assays : Swiss 3T3 fibroblast viability tests with MTT assays, comparing inhibition rates across polymer microspheres .

- In vivo models : Histopathological evaluation in rodent surgical models to monitor inflammatory responses (e.g., granuloma formation) over 4–12 weeks .

- Degradation profiling : HPLC monitoring of formaldehyde release, a cytotoxic by-product, under physiological conditions (pH 7.4, 37°C) .

Data Contradictions and Validation

Q. Why do some studies report conflicting data on the density and solubility of this compound?

Discrepancies arise from:

- Measurement techniques : Density values range from 1.343 g/cm³ (calculated) to 1.587 g/cm³ (experimental X-ray data) due to crystalline vs. amorphous states .

- Solvent polarity : Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) reflects its hydrophobic ester/aryl backbone .

Q. How can researchers validate the purity of synthesized this compound for reproducibility?

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30) as mobile phase .

- Elemental analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C 51.46%, H 3.60%, N 5.00%, Br 28.50%) .

- Thermogravimetric analysis (TGA) : Verify thermal stability up to 150°C, with <2% mass loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.